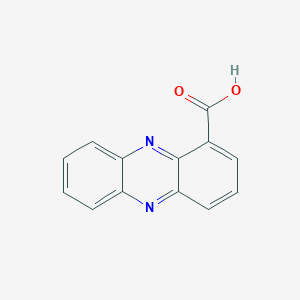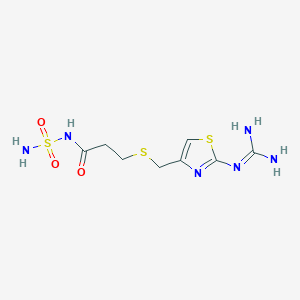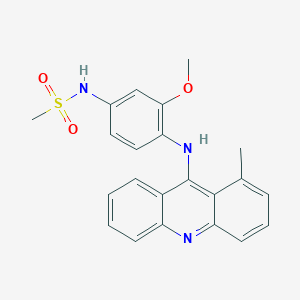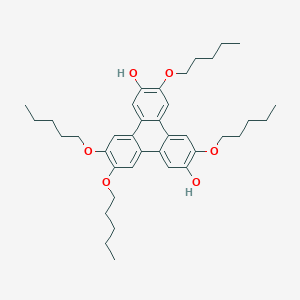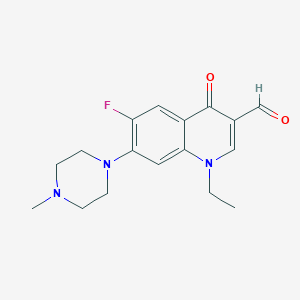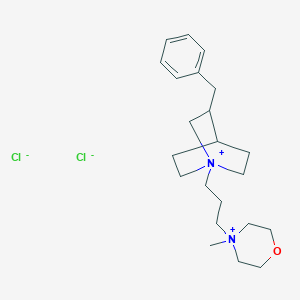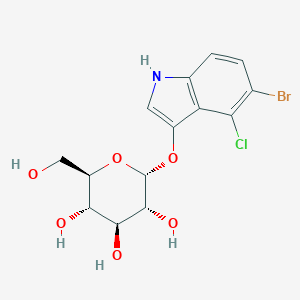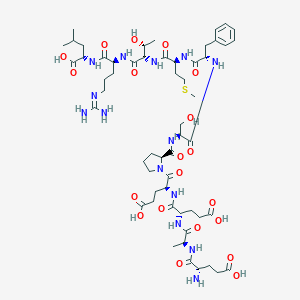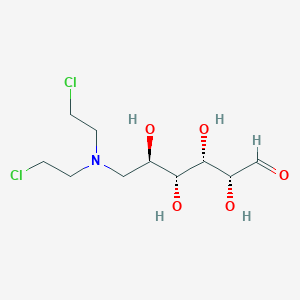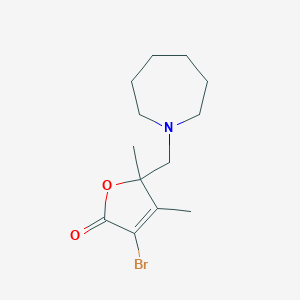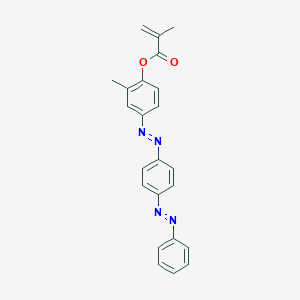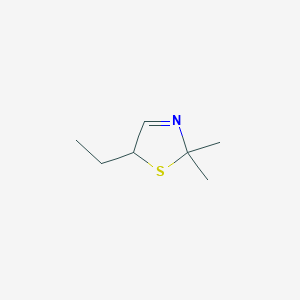
2,2-Dimethyl-5-ethyl-3-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-ethyl-3-thiazoline (DMET) is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It is a colorless liquid that has a characteristic odor and is soluble in water and ethanol. DMET is used in various fields of research, including biochemistry, pharmacology, and environmental science.
科学的研究の応用
2,2-Dimethyl-5-ethyl-3-thiazoline has been extensively studied for its various applications in scientific research. One of its primary uses is as a biomarker for oxidative stress. 2,2-Dimethyl-5-ethyl-3-thiazoline is produced in the body as a result of the reaction between reactive oxygen species and linoleic acid. Therefore, 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples can be used as an indicator of oxidative stress in the body.
2,2-Dimethyl-5-ethyl-3-thiazoline has also been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress-induced damage in various cells and tissues. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
作用機序
The exact mechanism of action of 2,2-Dimethyl-5-ethyl-3-thiazoline is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2,2-Dimethyl-5-ethyl-3-thiazoline may also inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
生化学的および生理学的効果
2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in various cells and tissues.
実験室実験の利点と制限
2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline is relatively non-toxic and can be used at concentrations that do not cause significant cell damage. However, 2,2-Dimethyl-5-ethyl-3-thiazoline has some limitations as well. It has a short half-life and can be rapidly metabolized in the body. Therefore, its effects may be transient and difficult to measure accurately.
将来の方向性
There are several future directions for research on 2,2-Dimethyl-5-ethyl-3-thiazoline. One area of interest is its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have protective effects against oxidative stress-induced damage in neurons and may have potential as a neuroprotective agent. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the growth of various cancer cells and may have potential as an anti-cancer agent.
Another area of interest is the development of new methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples. Current methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels are relatively labor-intensive and require specialized equipment. Therefore, the development of new, more efficient methods would be beneficial for research on 2,2-Dimethyl-5-ethyl-3-thiazoline.
Conclusion:
In conclusion, 2,2-Dimethyl-5-ethyl-3-thiazoline is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It can be synthesized relatively easily and has several potential applications as a biomarker for oxidative stress, an antioxidant and anti-inflammatory agent, and a therapeutic agent for various diseases. While there are some limitations to its use in lab experiments, 2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages and is an important area of research for the future.
合成法
2,2-Dimethyl-5-ethyl-3-thiazoline can be synthesized through the reaction of ethylamine and 2-methyl-2-thiazoline-3-one. The reaction takes place in the presence of a catalyst, such as zinc chloride, and yields 2,2-Dimethyl-5-ethyl-3-thiazoline as a product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
108284-84-0 |
|---|---|
製品名 |
2,2-Dimethyl-5-ethyl-3-thiazoline |
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC名 |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3 |
InChIキー |
DKGWHMFICNUFJZ-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)(C)C |
正規SMILES |
CCC1C=NC(S1)(C)C |
同義語 |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
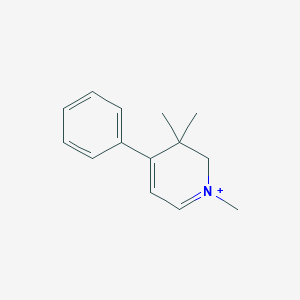
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
